Ethyl (3-iodobenzoyl)acetate

Übersicht

Beschreibung

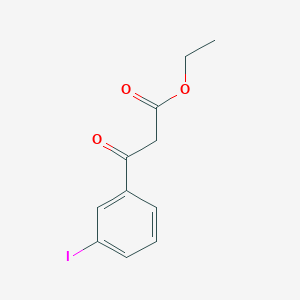

Ethyl (3-iodobenzoyl)acetate is a chemical compound with the molecular formula C11H11IO3 . It has an average mass of 318.108 Da and a monoisotopic mass of 317.975281 Da . The systematic name for this compound is Ethyl 3- (3-iodophenyl)-3-oxopropanoate .

Molecular Structure Analysis

The molecular structure of Ethyl (3-iodobenzoyl)acetate consists of an ethyl ester group attached to a 3-iodobenzoyl group . The SMILES representation of this compound is CCOC(=O)CC(=O)c1cccc(c1)I .Physical And Chemical Properties Analysis

Ethyl (3-iodobenzoyl)acetate has a density of 1.6±0.1 g/cm3, a boiling point of 353.2±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 59.8±3.0 kJ/mol and a flash point of 167.4±22.3 °C . The compound has a refractive index of 1.576 and a molar refractivity of 64.9±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Ethyl (3-iodobenzoyl)acetate's relevance in catalysis and organic synthesis is illustrated by studies on iodobenzene-catalyzed reactions. For instance, iodobenzene catalyzes the alpha-acetoxylation of ketones, producing alpha-acetoxy ketone in good yield. This process highlights the utility of iodobenzene derivatives in facilitating efficient oxidation reactions under mild conditions (Ochiai et al., 2005). Furthermore, the synthesis of isocoumarins through Pd/C-mediated reactions of o-iodobenzoic acid with terminal alkynes demonstrates the potential of iodobenzoyl derivatives in regioselective synthesis, yielding 3-substituted isocoumarins efficiently (Subramanian et al., 2005).

Antioxidant Properties

The antioxidant potential of compounds related to Ethyl (3-iodobenzoyl)acetate is evidenced by the isolation of antioxidant phenolic compounds from walnut kernels. These findings underscore the role of ethyl acetate extracts in identifying compounds with significant antioxidant activities, thus suggesting the exploration of similar structures for antioxidant applications (Zijia Zhang et al., 2009).

Ionic Liquids and Solvent Effects

Ethyl (3-iodobenzoyl)acetate's structural motifs find relevance in the development of ionic liquids and the study of their properties. For example, ionic liquids like 1-ethyl-3-methylimidazole acetate demonstrate catalytic activity in benzoin condensation and hydroacylation reactions. This underscores the versatility of ionic liquids derived from similar structures in catalyzing a range of organic reactions (Kelemen et al., 2011). Additionally, studies on the solubility and solvent effects of compounds like 2-amino-3-methylbenzoic acid in various solvents provide insights into the dissolution behavior of similar compounds, which is crucial for their application in drug formulation and other chemical processes (A. Zhu et al., 2019).

Wirkmechanismus

Target of Action

Ethyl (3-iodobenzoyl)acetate is a complex organic compound with the linear formula: IC6H4COCH2CO2C2H5 . .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Eigenschaften

IUPAC Name |

ethyl 3-(3-iodophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAFBVNGJCARIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374767 | |

| Record name | Ethyl (3-iodobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3-iodobenzoyl)acetate | |

CAS RN |

68332-33-2 | |

| Record name | Ethyl (3-iodobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

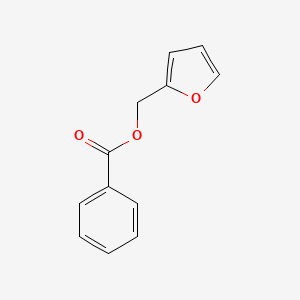

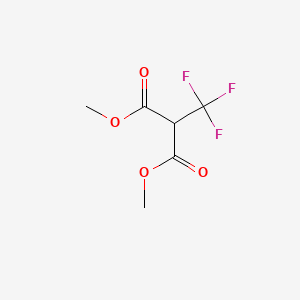

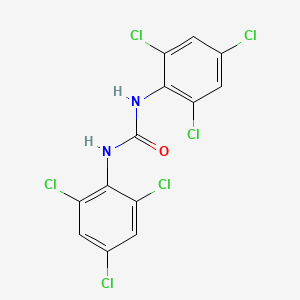

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

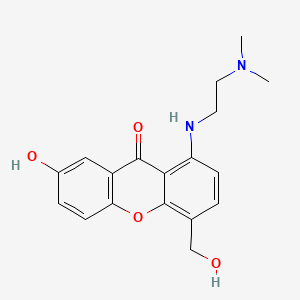

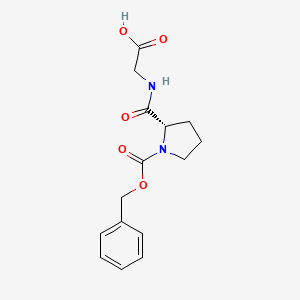

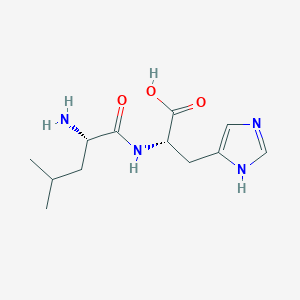

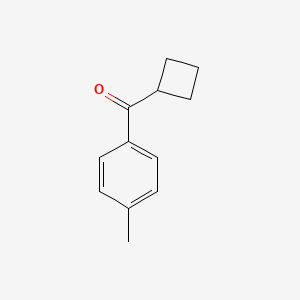

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1596668.png)